2-Chloro-4-phenylbenzonitrile

Catalog No.
S1918363
CAS No.
5435-92-7
M.F
C13H8ClN
M. Wt
213.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-phenylbenzonitrile

CAS Number

5435-92-7

Product Name

2-Chloro-4-phenylbenzonitrile

IUPAC Name

2-chloro-4-phenylbenzonitrile

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

InChI

InChI=1S/C13H8ClN/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8H

InChI Key

IMWQWLRTJSOMIT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl

    Organic Synthesis

    2-Chloro-4-phenylbenzonitrile can serve as a building block in the synthesis of various organic compounds . .

    Material Science

    Nitriles and phenyl compounds are also used in the production of certain polymers and materials . Therefore, 2-Chloro-4-phenylbenzonitrile could potentially be used in material science applications.

  • Biomedical Applications

    Nitrile and phenyl compounds are often used in biomedical applications, including drug delivery systems and biomedical polymers . Therefore, it’s possible that 2-Chloro-4-phenylbenzonitrile could have applications in these areas.

    Parthenocarpy Induction

    There’s a study that evaluated the effects of 1-(2-chloro-4-pyridyl)-3-phenylurea (CPPU) on induction and quality of parthenocarpic fruit in Pyrus pyrifolia Nakai ‘Cuiguan’ pear

2-Chloro-4-phenylbenzonitrile, with the chemical formula C13_{13}H8_8ClN and CAS number 5435-92-7, is an aromatic compound characterized by the presence of both a chloro and a phenyl group attached to a benzonitrile structure. This compound has a molecular weight of 213.66 g/mol and a density of 1.24 g/cm³. It exhibits a boiling point of approximately 370.1 ºC at 760 mmHg and a flash point of 163.4 ºC, indicating its stability under standard laboratory conditions .

The structure of 2-chloro-4-phenylbenzonitrile features a chlorinated benzene ring attached to another benzene ring via a nitrile group, which significantly influences its chemical reactivity and biological properties.

There is no current information available on the specific mechanism of action of 2-Chloro-4-phenylbenzonitrile. As mentioned earlier, its significance in scientific research might be limited.

Due to the lack of widespread research, specific safety information on 2-Chloro-4-phenylbenzonitrile is limited. However, as a general rule, organic nitriles can be harmful if inhaled, ingested, or absorbed through the skin []. Additionally, the presence of chlorine suggests potential irritant properties. It's advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following standard laboratory safety protocols.

, particularly in nucleophilic substitution and coupling reactions due to the presence of the chloro group. For instance, it can undergo Suzuki coupling reactions where arylboronic acids react with this compound in the presence of palladium catalysts, leading to the formation of biphenyl derivatives .

Additionally, it can be transformed into other derivatives through reactions with Grignard reagents or organolithium compounds, which facilitate the introduction of new functional groups onto the aromatic rings . The reactivity is primarily attributed to the electron-withdrawing nature of the nitrile and chloro substituents.

Several methods exist for synthesizing 2-chloro-4-phenylbenzonitrile:

  • Nucleophilic Substitution: This method involves reacting 2-chlorobenzonitrile with phenylmagnesium bromide or other aryl nucleophiles under controlled conditions to yield the desired product.
  • Palladium-Catalyzed Coupling: A common approach is the palladium-catalyzed Suzuki coupling reaction between arylboronic acids and 2-chlorobenzonitrile, providing high yields of biphenyl derivatives .
  • Nickel-Catalyzed Reactions: Nickel catalysts can also facilitate the formation of biaryl compounds from 2-chlorobenzonitrile and arylzinc reagents, showcasing an alternative pathway for synthesis with potentially lower costs compared to palladium-catalyzed methods .

2-Chloro-4-phenylbenzonitrile finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Used in developing polymers and materials with specific electronic properties due to its aromatic structure.
  • Agricultural Chemicals: Potential applications in agrochemicals for pest control formulations.

Interaction studies involving 2-chloro-4-phenylbenzonitrile focus on its reactivity with biological molecules and other chemical species. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing its biological activity. Studies suggest that similar compounds can interact with enzymes or receptors, leading to modulation of biological pathways .

Several compounds share structural similarities with 2-chloro-4-phenylbenzonitrile, each possessing unique properties:

Compound NameStructureNotable Properties
4-Bromo-2-chlorobenzonitrileContains bromine instead of phenylExhibits different reactivity profiles
2-Chloro-4-methylbenzonitrileMethyl group instead of phenylPotentially different biological activities
4-Fluoro-2-chlorobenzonitrileFluorine substitutionEnhanced lipophilicity affecting bioavailability
3-Chloro-4-phenylbenzonitrileChloro at position threeVariance in reactivity due to position change

These compounds highlight the versatility within this chemical family, where minor modifications can lead to significant changes in reactivity and biological activity.

XLogP3

4.4

Other CAS

5435-92-7

Wikipedia

2-chloro-4-phenylbenzonitrile

Dates

Modify: 2023-08-16

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